Cas no 75664-03-8 (3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1))
![3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1) structure](https://it.kuujia.com/scimg/cas/75664-03-8x500.png)
75664-03-8 structure
Nome del prodotto:3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1)
3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1)
- 1-ICOSYL-2-[(E)-3-(1-ICOSYL-3,3-DIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1-PROPENYL]-3,3-DIMETHYL-3H-INDOLIUM IODIDE
- 3H-INDOLIUM,1-EICOSYL-2-[3-(1-EICOSYL-1,3-DIHYDRO-3,3-DIMETHYL-2H-INDOL-2-YLIDENE)-1-PROPENYL]-3,3-DIMETHYL-,IODIDE
- 75664-03-8
- AKOS000814236
- 1-Icosyl-2-(3-(1-icosyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium iodide
-
- Inchi: InChI=1S/C63H105N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-54-64-58-50-43-41-48-56(58)62(3,4)60(64)52-47-53-61-63(5,6)57-49-42-44-51-59(57)65(61)55-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h41-44,47-53H,7-40,45-46,54-55H2,1-6H3;1H/q+1;/p-1
- Chiave InChI: HYAQYOMLSLHWLM-UHFFFAOYSA-M
- Sorrisi: CCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-]
Proprietà calcolate
- Massa esatta: 1016.73000
- Massa monoisotopica: 1016.732
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 66
- Conta legami ruotabili: 40
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.2A^2
Proprietà sperimentali
- PSA: 6.25000
- LogP: 17.41190
3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1) Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
75664-03-8 (3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1)) Prodotti correlati
- 581092-53-7(1-Benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate)
- 14696-39-0(Astrophloxine)
- 1797248-97-5(1-(2-methoxyphenyl)-3-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}urea)
- 1083396-48-8(2,1,3-Benzoxadiazole-5-acetic acid)
- 407-83-0(4-fluorobutanenitrile)
- 2228748-39-6(2-1-(3-fluorophenyl)cyclobutylethan-1-amine)
- 1804712-33-1(2-(Difluoromethyl)-4-methoxypyridine-6-methanol)
- 1015581-95-9(3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine)
- 2648915-81-3((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylpentanoic acid)
- 2549001-93-4(2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
